molecular formula C19H29N5 B12504015 1-tert-butyl-5-{[4-(propan-2-yl)phenyl](pyrrolidin-1-yl)methyl}-1H-tetrazole

1-tert-butyl-5-{[4-(propan-2-yl)phenyl](pyrrolidin-1-yl)methyl}-1H-tetrazole

Cat. No.: B12504015
M. Wt: 327.5 g/mol
InChI Key: BHDBZQUJGHTPQH-UHFFFAOYSA-N
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Description

1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole is a complex organic compound with a unique structure that combines a tetrazole ring with various functional groups.

Preparation Methods

The synthesis of 1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Scientific Research Applications

1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole can be compared with other similar compounds, such as:

This comprehensive overview highlights the significance of 1-tert-butyl-5-[(4-isopropylphenyl)(pyrrolidin-1-yl)methyl]-1,2,3,4-tetrazole in various scientific and industrial fields. Further research and development can unlock its full potential and applications.

Properties

Molecular Formula

C19H29N5

Molecular Weight

327.5 g/mol

IUPAC Name

1-tert-butyl-5-[(4-propan-2-ylphenyl)-pyrrolidin-1-ylmethyl]tetrazole

InChI

InChI=1S/C19H29N5/c1-14(2)15-8-10-16(11-9-15)17(23-12-6-7-13-23)18-20-21-22-24(18)19(3,4)5/h8-11,14,17H,6-7,12-13H2,1-5H3

InChI Key

BHDBZQUJGHTPQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=NN=NN2C(C)(C)C)N3CCCC3

Origin of Product

United States

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